molecular formula C18H28FNO B12046686 3-fluoro-N-undecylbenzamide CAS No. 551913-16-7

3-fluoro-N-undecylbenzamide

Cat. No.: B12046686
CAS No.: 551913-16-7
M. Wt: 293.4 g/mol
InChI Key: IEDUYVKRRFTTRB-UHFFFAOYSA-N
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Description

3-fluoro-N-undecylbenzamide is an organic compound with the molecular formula C18H28FNO It is a fluorinated benzamide derivative, which means it contains a benzene ring bonded to an amide group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-undecylbenzamide typically involves the reaction of 3-fluorobenzoic acid with undecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-undecylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amide group can be oxidized or reduced under specific conditions to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used under reflux conditions.

Major Products Formed

    Substitution: Depending on the substituent introduced, various fluorinated derivatives can be formed.

    Oxidation: Products such as carboxylic acids or aldehydes can be obtained.

    Reduction: Amines or alcohols can be formed.

    Hydrolysis: The primary products are 3-fluorobenzoic acid and undecylamine.

Scientific Research Applications

3-fluoro-N-undecylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-decylbenzamide
  • 3-fluoro-N-dodecylbenzamide
  • 3-chloro-N-undecylbenzamide

Uniqueness

3-fluoro-N-undecylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.

Properties

551913-16-7

Molecular Formula

C18H28FNO

Molecular Weight

293.4 g/mol

IUPAC Name

3-fluoro-N-undecylbenzamide

InChI

InChI=1S/C18H28FNO/c1-2-3-4-5-6-7-8-9-10-14-20-18(21)16-12-11-13-17(19)15-16/h11-13,15H,2-10,14H2,1H3,(H,20,21)

InChI Key

IEDUYVKRRFTTRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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